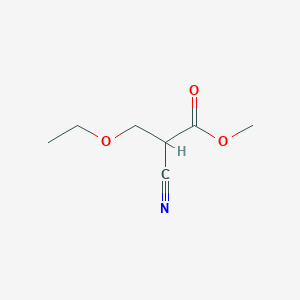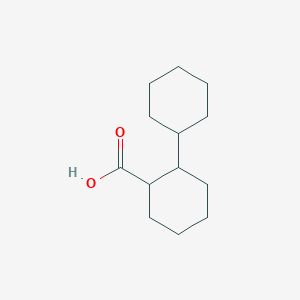
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methylphenyl derivatives with trifluoroacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Chloro-4-methylphenyl)ethanone
- 2-Chloro-1-(4-methylphenyl)ethanone
Comparison: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H8ClF3O |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Clave InChI |
XKXPPDWJWJYSPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11716257.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)


![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)


![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)

